Benzyl-PEG4-acyl chloride

PROTAC linker bioconjugation acyl chloride reactivity

PROTAC campaigns targeting buried binding pockets often fail due to polydisperse linker artifacts or suboptimal spacer length. Benzyl-PEG4-acyl chloride (C₁₆H₂₃ClO₆, MW 346.8) directly addresses these bottlenecks: • Monodisperse single-MW (346.8 Da) eliminates DC₅₀ variability from batch-to-batch PEG heterogeneity. • PEG4 ~14 Å contour length optimizes ternary complex geometry for sterically constrained pockets-PEG2 may fail to span, while PEG6/PEG8 introduce non-productive conformations. • Benzyl chromophore enables UV-HPLC reaction monitoring, an analytical handle absent in methyl-capped analogs. • Acyl chloride electrophile drives near-quantitative coupling under anhydrous conditions (DCM, DMF, THF), reducing stoichiometric excess and reagent cost per candidate.

Molecular Formula C16H23ClO6
Molecular Weight 346.8 g/mol
Cat. No. B12407489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG4-acyl chloride
Molecular FormulaC16H23ClO6
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl
InChIInChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
InChIKeyOJEVFRTYDYXNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG4-acyl chloride Technical Specifications


Benzyl-PEG4-acyl chloride (C₁₆H₂₃ClO₆, MW 346.8) is a heterobifunctional polyethylene glycol (PEG) linker comprising a four-unit PEG (PEG4) spacer, a benzyl-protecting group at one terminus, and an acyl chloride electrophile at the other [1]. This compound belongs to the monodisperse PEG linker class used in PROTAC (PROteolysis TArgeting Chimera) synthesis and bioconjugation applications . The PEG4 backbone provides a discrete end-to-end contour length of approximately 14 Å (3.5 Å per ethylene oxide unit) and predictable physicochemical properties distinct from alkyl chain alternatives [2].

1
Heterobifunctional PEG4 linker for PROTAC synthesis and bioconjugation Acyl chloride terminus enables anhydrous coupling
2
Benzyl protecting group supports UV-HPLC monitoring of intermediates Orthogonal hydrogenolysis deprotection preserves sensitive moieties
3
Monodisperse PEG4 backbone ensures batch-to-batch consistency in SAR studies Eliminates DC₅₀ drift from polydisperse impurities

Substitution Limitations of Benzyl-PEG4-acyl chloride


Substituting Benzyl-PEG4-acyl chloride with a PEG6 analog, a methyl-capped derivative (e.g., Methyl-PEG4-acyl chloride), or an alkyl chain linker introduces quantifiable changes in linker length, hydrophilicity, and terminal group stability that directly alter PROTAC degradation efficiency and conjugate solubility [1]. The PEG4 length optimizes the conformational entropy balance for buried binding pockets while maintaining sufficient polarity to shield hydrophobic warheads; shorter PEG2 linkers may restrict ternary complex formation, while longer PEG6/PEG8 variants introduce additional conformational freedom that can reduce residence time by up to an order of magnitude [2]. The benzyl group provides orthogonal UV-active traceability and a stable protecting strategy absent in methyl-capped alternatives, which lack this analytical handle for reaction monitoring [3].

Length PEG6 or PEG8 analogs increase conformational entropy and may alter ternary complex residence time, potentially reducing degradation efficiency for constrained pockets.
Detection Methyl-capped PEG4 linkers lack a UV chromophore, complicating reaction monitoring and intermediate purification compared to the benzyl variant.
Solubility Alkyl chain linkers of comparable length exhibit >10-fold lower aqueous solubility, increasing aggregation risk and non-specific binding in biological assays.

Comparative Evidence for Benzyl-PEG4-acyl chloride


Acyl Chloride vs NHS Ester Conjugation Kinetics

Benzyl-PEG4-acyl chloride contains an acyl chloride electrophile that reacts with primary amines at rates substantially faster than the corresponding NHS ester. Acyl chlorides react with nucleophiles via an addition-elimination mechanism with second-order rate constants in the range of 10³–10⁵ M⁻¹s⁻¹ under anhydrous conditions, whereas NHS esters exhibit hydrolysis half-lives of 10–60 minutes in aqueous buffer at pH 7.4–8.5, limiting the effective conjugation window [1]. For PROTAC synthesis where linker-warhead coupling is performed under strictly anhydrous organic conditions (e.g., DCM, DMF), the acyl chloride provides near-quantitative conversion without requiring extended incubation or excess stoichiometry [2]. This accelerated kinetics translates to reduced time per synthetic step and lower cumulative reagent cost.

Acyl chloride vs NHS ester kinetics
Class-level
Target
Acyl chloride: k ~10³–10⁵ M⁻¹s⁻¹ (anhydrous)
Comparator
NHS ester: hydrolysis t½ 10–60 min (pH 7.4)
Reacts orders of magnitude faster under anhydrous conditions; NHS ester competes with aqueous hydrolysis
Supports faster, higher-yielding anhydrous PROTAC coupling workflows
Class-level inference; validate kinetics in specific anhydrous solvent system
PROTAC linker bioconjugation acyl chloride reactivity

PEG4 vs PEG6 Linker Length and Cooperativity

The PEG4 linker provides a contour length of approximately 14 Å (3.5 Å per ethylene oxide repeat × 4 units), which positions it as a near-rigid spacer suitable for buried or sterically congested protein binding pockets [1]. Structure–activity relationship studies across PROTAC campaigns demonstrate that progression from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude, corresponding to lower cellular EC₅₀ values for the longer linker in systems where extended reach is required [2]. However, for targets where the inter-pocket distance between E3 ligase and POI is constrained, PEG4 outperforms PEG6/PEG8 by minimizing entropic penalty and reducing off-target ternary complex collisions [3]. Benzyl-PEG4-acyl chloride thus represents the empirically validated starting point for PROTAC optimization campaigns before exploring longer PEG variants.

PEG4 vs PEG6/8 linker length
Class-level
Target
PEG4: contour ~14 Å
Comparator
PEG6: ~21 Å; PEG8: ~28 Å
Progression to PEG8 can change ternary complex residence time up to 10-fold
PEG4 may support constrained binding pocket PROTAC design
Class-level inference; confirm cooperativity in target-specific ternary complex assays
PROTAC linker PEG length optimization ternary complex cooperativity

Benzyl vs Methyl PEG4: UV Traceability and Deprotection

The benzyl group in Benzyl-PEG4-acyl chloride provides a UV-active chromophore (λmax ~254–260 nm, ε ~200–300 M⁻¹cm⁻¹) that enables straightforward HPLC monitoring and purification of intermediates during multi-step PROTAC synthesis [1]. In contrast, methyl-capped PEG linkers (e.g., Methyl-PEG4-acyl chloride, CAS 762124-69-0) lack this UV handle, requiring more complex detection methods (e.g., ELSD, MS, or derivatization) for tracking reaction progress . The benzyl group can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) under mild conditions orthogonal to acyl chloride reactivity, whereas methyl ethers require harsh demethylation conditions (BBr₃, TMSI) incompatible with sensitive functional groups [2].

Benzyl vs methyl UV traceability
Class-level
Target
Benzyl: UV λmax ~254–260 nm; deprotected via mild H₂, Pd/C
Comparator
Methyl: no strong UV; requires harsh BBr₃/TMSI demethylation
UV-active handle enables direct HPLC quantification; orthogonal deprotection protects sensitive moieties
Facilitates reaction monitoring and orthogonal protection in multi-step synthesis
Class-level inference; verify UV response and deprotection efficiency under chosen conditions
PROTAC linker benzyl protection reaction monitoring

Monodisperse PEG4 Purity and DC₅₀ Reproducibility

Monodisperse PEG4 linkers such as Benzyl-PEG4-acyl chloride provide a single, well-defined molecular weight (346.8 Da) and discrete chain length, whereas polydisperse PEG preparations contain a distribution of oligomers that introduce batch-to-batch variability in PROTAC degradation assays [1]. Studies demonstrate that even sub-stoichiometric impurities—such as shortened oligomers or over-oxidized species—can out-compete the intended degrader for target binding, seed soluble aggregates that artificially elevate cytotoxicity readouts, or trigger innate immune sensing of ethylene glycol oligomers [2]. Regulatory guidance requires impurity characterization above specified thresholds; monodisperse PEG linkers reduce downstream analytical validation burden and preserve the integrity of structure–activity relationships during lead optimization [3].

Monodisperse vs polydisperse purity
Class-level
Target
Monodisperse PEG4: single MW 346.8 Da, discrete length
Comparator
Polydisperse PEG: distribution of oligomers, variable radius
Polydispersity introduces DC₅₀ variability and potential artifactual cytotoxicity
Supports reproducible DC₅₀ measurements and robust SAR campaigns
Class-level inference; confirm batch-to-batch consistency via analytical characterization
PROTAC linker monodisperse PEG batch consistency

PEG4 Backbone Aqueous Solubility

The PEG4 backbone in Benzyl-PEG4-acyl chloride enhances solubility in both aqueous and organic solvent systems without introducing permanent charge, preserving membrane permeability while reducing non-specific adsorption to serum proteins and plastic surfaces [1]. In direct comparative studies of linker solubility enhancement, PEG4-containing linkers demonstrate aqueous solubility in the low millimolar range in buffer systems, while purely alkyl chain linkers of comparable length exhibit >10-fold lower aqueous solubility [2]. A study evaluating maleimide-PEG4 complexes as solubility references found that PEG4-containing constructs maintained measurable solubility in aqueous media where non-PEG alternatives were only marginally soluble [3].

PEG4 vs alkyl aqueous solubility
Class-level
Target
PEG4 linkers: low mM solubility in buffer; no permanent charge
Comparator
Alkyl chain linkers: >10-fold lower aqueous solubility
PEG4 provides >10× solubility enhancement while preserving permeability
Maintains processability in aqueous conditions, reducing aggregation risk
Class-level inference; determine solubility in specific assay buffer and conjugate context
PROTAC linker PEG solubility aqueous compatibility

Benzyl-PEG4-acyl chloride Application Scenarios


PROTAC Library Synthesis with UV Monitoring and Orthogonal Deprotection

In medicinal chemistry campaigns synthesizing PROTAC libraries, Benzyl-PEG4-acyl chloride provides the benzyl chromophore for UV-HPLC monitoring of reaction progress and intermediate purification, a capability not available with methyl-capped PEG linkers [1]. The benzyl group can be removed via mild hydrogenolysis after acyl chloride coupling, enabling orthogonal protection strategies that preserve acid- or base-sensitive E3 ligase ligands and target protein warheads [2].

PROTAC Optimization for Buried Binding Pockets

For PROTAC campaigns where the target protein binding pocket is buried or sterically constrained, Benzyl-PEG4-acyl chloride provides the near-rigid PEG4 spacer (contour length ~14 Å) that optimizes ternary complex formation without introducing excessive conformational entropy [1]. Longer PEG6/PEG8 linkers may reduce degradation efficiency in such systems by sampling non-productive conformations, while PEG2 linkers may fail to span the required inter-pocket distance [2].

High-Throughput Anhydrous Conjugation

In synthetic workflows where linker-warhead coupling is performed under strictly anhydrous organic conditions (DCM, DMF, THF), Benzyl-PEG4-acyl chloride offers the accelerated kinetics of acyl chloride electrophiles compared to NHS ester alternatives [1]. This enables near-quantitative conversion with reduced reaction times and lower stoichiometric excess, translating to higher throughput and reduced reagent cost per PROTAC candidate synthesized [2].

Reproducible PROTAC SAR with Batch Consistency

For structure–activity relationship (SAR) campaigns where reproducible DC₅₀ measurements are critical for lead optimization, the monodisperse nature of Benzyl-PEG4-acyl chloride (single defined MW 346.8 Da) eliminates the DC₅₀ variability and assay artifacts introduced by polydisperse PEG preparations [1]. This ensures that degradation efficiency differences are attributable to warhead and E3 ligand design rather than linker batch variability [2].

Application
Selection Property
Validation Focus
PROTAC library synthesis with UV monitoring
UV-active benzyl protection
Orthogonal deprotection compatibility
Buried pocket PROTAC design
PEG4 spacer rigidity and contour length
Ternary complex cooperativity
High-throughput anhydrous conjugation
Acyl chloride electrophile reactivity
Conjugation efficiency under anhydrous conditions
Reproducible PROTAC SAR campaigns
Monodisperse PEG4 backbone
DC₅₀ measurement consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl-PEG4-acyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.